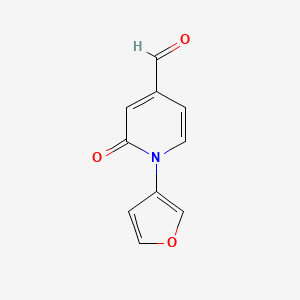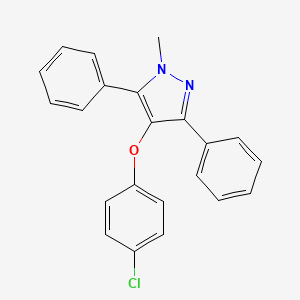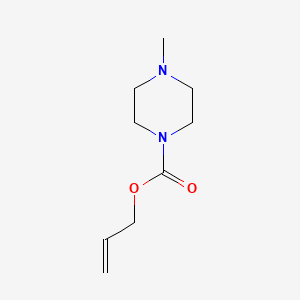![molecular formula C10H23N3O3 B8547820 tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate](/img/structure/B8547820.png)
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate is a chemical compound with the molecular formula C8H19N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, which provides stability and resistance to hydrolysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1,3-diaminopropan-2-yloxy)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 1,3-diaminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as a base. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(1,3-diaminopropan-2-yloxy)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A related compound with similar stability and reactivity.
1,3-diaminopropane: Shares the diamine functional group with the target compound.
Tert-butyl 2-(methylamino)ethylcarbamate: Another carbamate derivative with similar properties.
Uniqueness
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H23N3O3 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(1,3-diaminopropan-2-yloxy)ethyl]carbamate |
InChI |
InChI=1S/C10H23N3O3/c1-10(2,3)16-9(14)13-4-5-15-8(6-11)7-12/h8H,4-7,11-12H2,1-3H3,(H,13,14) |
Clave InChI |
OCSBGMFPCREWCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC(CN)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
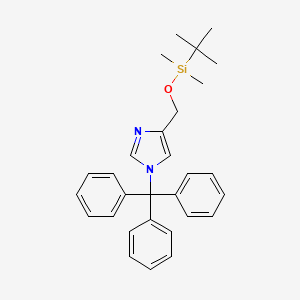

![1-[3-Phenyl-2-(sulfanylmethyl)propanoyl]-L-proline](/img/structure/B8547747.png)
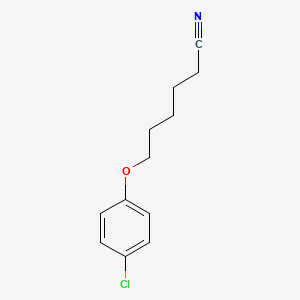
![2-ethyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole](/img/structure/B8547752.png)
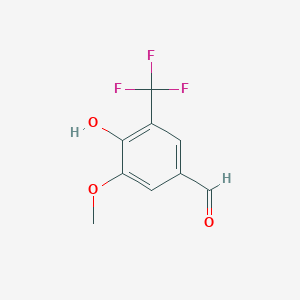
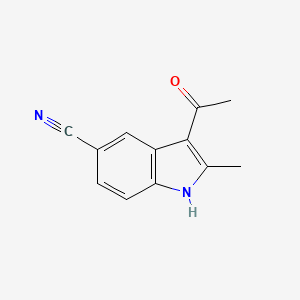
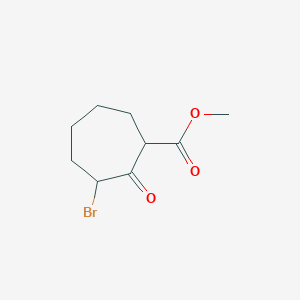
methanone](/img/structure/B8547798.png)
![3-(Diethylamino)-6-[(2,2-diphenylhydrazinyl)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B8547806.png)
![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-4-thiazolyl]-](/img/structure/B8547808.png)
